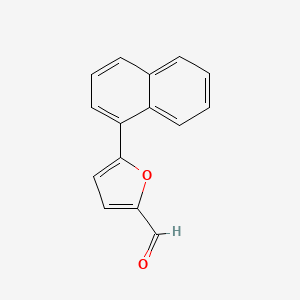

5-(Naphthalen-1-yl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-10-12-8-9-15(17-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSWIPKWDHCZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546949 | |

| Record name | 5-(Naphthalen-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51792-36-0 | |

| Record name | 5-(Naphthalen-1-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and predicted characterization of the novel compound, 5-(Naphthalen-1-yl)furan-2-carbaldehyde. This molecule is of interest as a potential building block in medicinal chemistry and materials science, incorporating both the furan-2-carbaldehyde and naphthalene scaffolds.

Synthesis by Suzuki-Miyaura Cross-Coupling

A robust and high-yielding synthetic pathway to 5-(Naphthalen-1-yl)furan-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids due to its mild reaction conditions and tolerance of various functional groups.[1][2] The proposed reaction involves the coupling of commercially available 5-bromofuran-2-carbaldehyde with naphthalene-1-boronic acid.

Proposed Reaction Scheme

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-aryl-furan-2-carbaldehydes.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromofuran-2-carbaldehyde (1.0 eq.), naphthalene-1-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.) to the flask.

-

Solvent and Degassing: Add a 4:1 mixture of toluene and water as the solvent. Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

Characterization

The structural confirmation of the synthesized 5-(Naphthalen-1-yl)furan-2-carbaldehyde would be achieved through a combination of spectroscopic techniques. The following table summarizes the predicted characterization data based on analogous compounds.

Predicted Quantitative Data

| Parameter | Predicted Value |

| Appearance | Yellow to brown solid |

| Molecular Formula | C15H10O2 |

| Molecular Weight | 222.24 g/mol |

| Melting Point | Not available |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.7 (s, 1H, -CHO), 8.2-7.4 (m, 7H, Naphthyl-H), 7.3 (d, 1H, Furan-H), 7.0 (d, 1H, Furan-H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 178 (-CHO), 155-150 (Furan-C), 134-124 (Naphthyl-C), 122-110 (Furan-C) |

| IR (KBr) ν (cm⁻¹) | 3100-3000 (Ar C-H), 1680-1660 (C=O, aldehyde), 1600-1450 (Ar C=C) |

| Mass Spectrum (EI) m/z | 222 [M]⁺, 221 [M-H]⁺, 193 [M-CHO]⁺, 165, 139 |

Experimental Protocols: Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Set the spectral width to cover the range of 0-12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Use proton decoupling to simplify the spectrum. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of the pure KBr pellet first and then the spectrum of the sample.

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use electron ionization (EI) to generate the molecular ion and characteristic fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure of the compound.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical process of using the characterization data to confirm the successful synthesis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Direct experimental data for 5-(Naphthalen-1-yl)furan-2-carbaldehyde are limited. The following tables provide a combination of computed data for the target molecule and experimental data for closely related analogues to offer a predictive profile.

Predicted Properties of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₂ | - |

| Molecular Weight | 222.24 g/mol | - |

| XlogP | 3.8 | Predicted[1] |

| Monoisotopic Mass | 222.06753 Da | Predicted[1] |

Note: These values are based on the corresponding carboxylic acid and computational models and should be confirmed by experimental data.

Experimental Properties of Analogous Compounds

To estimate the properties of the target compound, data from key structural analogues are presented below.

Table 1: Properties of 5-Aryl-Furan-2-Carbaldehyde Analogues

| Compound | Melting Point (°C) | Boiling Point (°C) | Notes |

| 5-Phenylthiophene-2-carboxaldehyde | 92-95 | - | Thiophene analogue |

| 5-(p-Nitrophenyl)furan-2-carboxylic acid | 256 (dec.) | - | Carboxylic acid analogue[2] |

| 5-Methylfuran-2-carbaldehyde | - | 187 | Methyl analogue[3][4] |

Table 2: Properties of Key Synthetic Precursors

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| 1-Bromonaphthalene | -2 to -1 | 133-134 (@ 10 mmHg) | 1.48 (@ 20°C) | Insoluble in water; miscible with alcohol, ether, benzene[5][6][7] |

| 2-Formylfuran-5-boronic acid | 136 (dec.) | - | - | Insoluble in water[8][9] |

Experimental Protocols

While a specific protocol for the synthesis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde has not been published, a Suzuki-Miyaura cross-coupling reaction is a highly plausible and efficient method. This approach is widely used for the synthesis of 5-arylfuran-2-carbaldehydes[2][10].

Proposed Synthesis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a hypothetical synthesis based on established chemical principles.

Materials:

-

1-Bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromonaphthalene (1.0 eq.), 2-formylfuran-5-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Catalyst Addition: To the stirred mixture, add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Reaction: Heat the reaction mixture to 90 °C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.

References

- 1. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 4. 5-methylfuran-2-carbaldehyde [stenutz.eu]

- 5. 1-Bromonaphthalene | 90-11-9 [chemicalbook.com]

- 6. 1-ブロモナフタレン ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Bromonaphthalene = 95 90-11-9 [sigmaaldrich.com]

- 8. 2-Formylfuran-5-boronic acid | 27329-70-0 [chemicalbook.com]

- 9. 5-Formyl-2-furanylboronic acid = 95 27329-70-0 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Blueprint: 1H and 13C NMR Analysis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

For Immediate Release

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. While experimentally obtained spectral data for this specific molecule is not currently available in the public domain, this guide offers a standardized experimental protocol, data presentation templates, and a structural framework for signal assignment to facilitate future research and analysis.

Molecular Structure and Atom Numbering

The unambiguous assignment of NMR signals is predicated on a clear and logical atom numbering system. The following diagram illustrates the chemical structure of 5-(Naphthalen-1-yl)furan-2-carbaldehyde with a proposed numbering scheme for future spectral assignment.

An In-Depth Technical Guide to 5-(Naphthalen-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Naphthalen-1-yl)furan-2-carbaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, potential synthetic routes, and prospective applications in drug discovery, drawing upon the known biological activities of its constituent furan and naphthalene moieties.

Chemical Identity and Properties

IUPAC Name: 5-(Naphthalen-1-yl)furan-2-carbaldehyde

CAS Number: A specific CAS registry number for this compound has not been identified in publicly available databases, suggesting it may be a novel or specialized research chemical.

| Property | Data |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Suzuki-Miyaura Cross-Coupling

This widely used carbon-carbon bond-forming reaction is a probable route for the synthesis of 5-(Naphthalen-1-yl)furan-2-carbaldehyde. The reaction would involve the palladium-catalyzed coupling of a furan-2-carbaldehyde derivative with a naphthalene-boronic acid.

General Experimental Protocol:

A general procedure for a Suzuki-Miyaura coupling of this nature would involve the following steps:

-

Reactants and Reagents:

-

5-Bromofuran-2-carbaldehyde (1 equivalent)

-

Naphthalene-1-boronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

-

-

Reaction Setup:

-

A reaction vessel is charged with 5-bromofuran-2-carbaldehyde, naphthalene-1-boronic acid, the palladium catalyst, and the base.

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

The solvent system is added via syringe.

-

-

Reaction Conditions:

-

The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Proposed Synthetic Pathway 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. If 2-(naphthalen-1-yl)furan is available or can be synthesized, its formylation would likely yield the desired product.

General Experimental Protocol:

-

Reactants and Reagents:

-

2-(Naphthalen-1-yl)furan (1 equivalent)

-

Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF))

-

Solvent (e.g., DMF, Dichloromethane)

-

-

Reaction Setup:

-

The Vilsmeier reagent is typically prepared by the slow addition of POCl₃ to ice-cold DMF.

-

2-(Naphthalen-1-yl)furan is then added to the pre-formed Vilsmeier reagent.

-

-

Reaction Conditions:

-

The reaction is often carried out at low temperatures initially and then allowed to warm to room temperature or heated.

-

Reaction progress is monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

The reaction is quenched by pouring it into ice-water, often with subsequent neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

The product is extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

Purification is achieved by column chromatography.

-

Potential Biological Activity and Drug Development Applications

While no specific biological studies on 5-(Naphthalen-1-yl)furan-2-carbaldehyde have been identified, the well-documented activities of its constituent furan and naphthalene scaffolds suggest several promising avenues for investigation.

Anticancer Potential:

-

Furan Derivatives: The furan ring is a common scaffold in compounds exhibiting a wide range of biological activities, including anticancer properties.[1][2]

-

Naphthalene Derivatives: Naphthalene and its derivatives are known to possess cytotoxic and anticancer activities.[3] Naphthofuran structures, in particular, are being explored as potential anticancer agents.[4]

-

Thiosemicarbazone Derivative: A study on a series of thiosemicarbazone derivatives reported that 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone exhibited antitumor activity. This suggests that the parent aldehyde could serve as a valuable intermediate for the synthesis of bioactive compounds.

Antimicrobial Activity:

-

Both furan and naphthalene moieties are found in various compounds with demonstrated antibacterial and antifungal properties. The combination of these two pharmacophores in a single molecule makes 5-(Naphthalen-1-yl)furan-2-carbaldehyde a candidate for antimicrobial screening.

Mechanism of Action:

The precise mechanism of action for this compound is unknown. However, based on related structures, potential mechanisms could involve:

-

Enzyme Inhibition: Many heterocyclic compounds exert their biological effects by inhibiting key enzymes involved in disease pathways.

-

DNA Intercalation: The planar aromatic nature of the naphthalene moiety could facilitate intercalation with DNA, leading to cytotoxic effects.

-

Induction of Apoptosis: Furan-containing compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Further research is required to elucidate the specific biological targets and signaling pathways affected by 5-(Naphthalen-1-yl)furan-2-carbaldehyde.

Conclusion

5-(Naphthalen-1-yl)furan-2-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited, its structural features suggest significant potential, particularly in the field of oncology and infectious diseases. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation. Further research is warranted to fully characterize this compound and explore its biological and material properties.

References

An In-depth Technical Guide to the Estimated Solubility and Stability of 5-(Naphthalen-1-yl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Naphthalen-1-yl)furan-2-carbaldehyde is a complex organic molecule that incorporates a planar, hydrophobic naphthalene ring system attached to a polar furan-2-carbaldehyde moiety. This unique structure suggests a compound with poor aqueous solubility but likely moderate solubility in organic solvents. Its stability is predicted to be influenced by the reactivity of the furan ring and the aldehyde functional group, which are susceptible to oxidation, light, and pH-mediated degradation. Understanding these properties is critical for its handling, formulation, and development in pharmaceutical and chemical research.

Estimated Physicochemical Properties

The properties of 5-(Naphthalen-1-yl)furan-2-carbaldehyde can be inferred from its constituent parts. The large, nonpolar naphthalene component will dominate its solubility profile, while the furan-2-carbaldehyde portion will be the primary site of chemical instability.

Estimated Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on its structure, the following solubility characteristics are anticipated:

-

Aqueous Solubility: Expected to be very low. The large, hydrophobic naphthalene ring will significantly limit its ability to form favorable interactions with water molecules.

-

Organic Solvent Solubility: Expected to be soluble in various organic solvents. The aromatic nature of the compound suggests good solubility in solvents like chloroform, toluene, and benzene. It is also expected to be soluble in common laboratory solvents such as acetone, ethanol, and ether.[1][2] The presence of the polar aldehyde group may enhance solubility in polar organic solvents.

For comparative purposes, the solubility data for its core components are presented below.

Table 1: Solubility Data of Structural Analogs

| Compound | Solvent | Solubility | Temperature (°C) |

| Naphthalene | Water | Insoluble[1] | Room Temperature |

| Ethanol | 11.3 g/100 g[3] | 25 | |

| Chloroform | 35.5 g/100 g | 25 | |

| Toluene | Soluble | Not Specified | |

| Acetone | Soluble | Not Specified | |

| Ether | Very Soluble[4] | Not Specified | |

| Furan-2-carbaldehyde | Water | 83 g/L (Slightly Soluble)[5] | 20 |

| Ethanol | Soluble[2] | Not Specified | |

| Acetone | Soluble[2] | Not Specified | |

| Ether | Soluble[2] | Not Specified | |

| Chloroform | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified |

Estimated Stability Profile

The stability of 5-(Naphthalen-1-yl)furan-2-carbaldehyde is crucial for its storage, handling, and formulation. The furan ring and the aldehyde group are the most reactive sites.

-

Thermal Stability: Naphthalene itself is a stable aromatic compound.[6] However, furan-2-carbaldehyde can be sensitive to heat. Therefore, the compound should be stored at controlled room temperature or lower, away from direct heat sources.

-

Photostability: Furan-2-carbaldehyde is known to darken upon exposure to light and air.[7] The extended conjugation in 5-(Naphthalen-1-yl)furan-2-carbaldehyde could make it susceptible to photodegradation. It is advisable to store the compound in amber vials or protected from light.

-

pH Stability: The aldehyde group can undergo reactions under both acidic and basic conditions. In acidic media, polymerization of the furan ring can be catalyzed. In basic conditions, Cannizzaro-type reactions are possible for the aldehyde.

-

Oxidative Stability: Aldehydes are prone to oxidation to carboxylic acids. The furan ring can also be susceptible to oxidative degradation. Contact with strong oxidizing agents should be avoided.

Experimental Protocols

To definitively determine the solubility and stability of 5-(Naphthalen-1-yl)furan-2-carbaldehyde, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 5-(Naphthalen-1-yl)furan-2-carbaldehyde to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound. These studies are a key component of developing stability-indicating analytical methods.[8][9][10][11][12]

Methodology:

-

Stress Conditions: Expose solutions of 5-(Naphthalen-1-yl)furan-2-carbaldehyde to the following stress conditions as per ICH guidelines[13]:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80 °C for 48 hours (in solid state and in solution).

-

Photodegradation: Expose to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples and neutralize if necessary. Analyze the stressed samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify any degradation products formed. The goal is to achieve 5-20% degradation of the active substance.[13]

Potential Degradation Pathway

Based on the known chemistry of furan-2-carbaldehyde, a likely degradation pathway under oxidative and hydrolytic stress involves the conversion of the aldehyde to a carboxylic acid and potential opening of the furan ring.

Conclusion

While direct experimental data is lacking, a reasoned estimation based on the properties of naphthalene and furan-2-carbaldehyde suggests that 5-(Naphthalen-1-yl)furan-2-carbaldehyde is a poorly water-soluble but organic-solvent-soluble compound with potential stability issues related to its furan aldehyde moiety. For any research or development activities, it is imperative to experimentally determine its precise solubility and stability profile using the standardized protocols outlined in this guide. This will ensure proper handling, storage, and formulation of this promising molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Furfural - Wikipedia [en.wikipedia.org]

- 6. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 7. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. scribd.com [scribd.com]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. resolvemass.ca [resolvemass.ca]

The Rising Potential of Furan-Naphthalene Conjugates in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in medicinal chemistry. Among the vast array of heterocyclic compounds, furan and naphthalene moieties have independently demonstrated significant biological activities.[1][2][3] The strategic conjugation of these two pharmacophores into a single molecular entity presents a promising avenue for the development of new drugs with potentially synergistic or unique pharmacological profiles. This technical guide delves into the burgeoning field of furan-naphthalene conjugates, summarizing their reported biological activities, detailing key experimental protocols, and visualizing implicated signaling pathways.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of furan-naphthalene conjugates and their derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with notable potency.

Cytotoxicity Data

The in vitro anticancer activity of various furan-naphthalene and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivatives | MCF-7 (Breast) | 0.48 ± 0.03 | [4] |

| A549 (Lung) | 0.97 ± 0.13 | [4] | |

| Furan-based derivatives | MCF-7 (Breast) | 2.96 | [5] |

| MCF-7 (Breast) | 4.06 | [5] | |

| Naphthalene-chalcone derivatives | Various | 8.4 | [4] |

| Naphthalene-linked thiourea conjugates | c-IAP | 0.365 ± 0.011 | [6] |

| Pyrazole/Pyrimidine/Thiazole-naphthalene | MCF-7 (Breast) | 1.01 µg/ml | [7] |

| HCT-116 (Colon) | 1.22 µg/ml | [7] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several studies suggest that a primary mechanism through which certain furan-naphthalene analogues exert their anticancer effects is the inhibition of tubulin polymerization.[4][8] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][8]

Below is a simplified representation of the tubulin polymerization inhibition pathway.

Caption: Inhibition of tubulin polymerization by furan-naphthalene conjugates.

Antimicrobial Activity

Furan-naphthalene conjugates have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][9] The naphthalene moiety itself has been recognized for its antimicrobial properties, and its conjugation with furan can enhance this activity.[2]

Spectrum of Activity

Studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain naphthofuran derivatives have shown significant antimicrobial activity.[2][9] Some compounds have demonstrated notable effects against Staphylococcus aureus, Escherichia coli, and Candida albicans.[7] The lipophilicity and electronic properties conferred by the fused ring system are thought to play a crucial role in their ability to penetrate microbial cell membranes and interact with intracellular targets.

Enzyme Inhibition

Beyond cytotoxicity and antimicrobial effects, furan-naphthalene conjugates have been investigated as inhibitors of specific enzymes. A notable example is the inhibition of alkaline phosphatase (AP), an enzyme involved in regulating phosphate levels within cells.[6]

One study reported naphthalene-thiourea conjugates as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP).[6] The most active compound exhibited a non-competitive mode of inhibition with a Ki value of 0.5 µM.[6] This suggests that the compound binds to a site on the enzyme distinct from the active site, thereby altering its conformation and reducing its catalytic efficiency.

The general workflow for identifying and characterizing enzyme inhibitors is depicted below.

Caption: Workflow for enzyme inhibitor discovery and characterization.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for key assays commonly employed in the evaluation of furan-naphthalene conjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furan-naphthalene conjugate (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

Protocol:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the furan-naphthalene conjugate or a control compound (e.g., colchicine for inhibition, paclitaxel for promotion) on ice.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader and monitor the change in absorbance (e.g., at 340 nm) over time.

-

Data Analysis: Plot the absorbance as a function of time. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or enhancing effect.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the furan-naphthalene conjugate in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final test concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The conjugation of furan and naphthalene moieties has yielded a promising class of compounds with significant potential in anticancer and antimicrobial therapy, as well as in the targeted inhibition of enzymes. The data presented herein highlights the potent in vitro activities of these conjugates. Future research should focus on elucidating the detailed mechanisms of action, exploring the in vivo efficacy and pharmacokinetic profiles of lead compounds, and optimizing their structures to enhance potency and selectivity while minimizing toxicity. The continued exploration of furan-naphthalene conjugates is a worthwhile pursuit in the ongoing search for novel and effective therapeutic agents.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Drug Molecules: An In-depth Guide to IR and Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and unambiguous characterization of molecular structures is paramount. Among the arsenal of analytical techniques available, Infrared (IR) Spectroscopy and Mass Spectrometry (MS) stand out as two of the most powerful and complementary methods for the elucidation of chemical structures. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing these techniques in the structural characterization of drug molecules.

Core Principles of Spectroscopic Analysis

Infrared spectroscopy probes the vibrational transitions of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1] These absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule, providing a molecular "fingerprint".[2]

Mass spectrometry, on the other hand, determines the mass-to-charge ratio (m/z) of ionized molecules.[1] In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their m/z values. The resulting mass spectrum provides the molecular weight of the compound and, through fragmentation analysis, valuable information about its molecular structure.[3][4][5]

The synergy between IR and MS is a cornerstone of modern structural elucidation.[1] While IR spectroscopy excels at identifying the functional groups present, mass spectrometry provides the overall molecular formula and connectivity, allowing for a comprehensive structural assignment.

Data Presentation: Characteristic Spectroscopic Data

For efficient and accurate spectral interpretation, a ready reference of characteristic spectroscopic data is invaluable. The following tables summarize key quantitative data for both IR and Mass Spectrometry.

Table 1: Characteristic Infrared Absorption Frequencies of Common Functional Groups

| Functional Group | Vibration | Position (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2960-2850 | Strong |

| Alkene | =C-H stretch | 3100-3010 | Medium |

| C=C stretch | 1680-1620 | Variable | |

| Alkyne | ≡C-H stretch | ~3300 | Strong |

| C≡C stretch | 2260-2100 | Variable | |

| Aromatic | =C-H stretch | 3100-3000 | Medium |

| C=C stretch | 1600-1450 | Medium | |

| Alcohol/Phenol | O-H stretch (H-bonded) | 3500-3200 | Strong, Broad |

| O-H stretch (Free) | 3650-3550 | Strong, Sharp | |

| C-O stretch | 1260-1050 | Strong | |

| Aldehyde | C=O stretch | 1740-1720 | Strong |

| C-H stretch | 2830-2800, 2730-2700 | Medium | |

| Ketone | C=O stretch | 1725-1705 | Strong |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Very Broad |

| C=O stretch | 1725-1700 | Strong | |

| Ester | C=O stretch | 1750-1735 | Strong |

| C-O stretch | 1300-1000 | Strong | |

| Amine | N-H stretch | 3500-3300 | Medium |

| Amide | N-H stretch | 3500-3180 | Medium |

| C=O stretch | 1690-1630 | Strong | |

| Nitrile | C≡N stretch | 2260-2220 | Medium |

Data sourced from publicly available spectral databases and chemistry resources.[6][7][8][9][10]

Table 2: Common Fragment Ions in Mass Spectrometry

| m/z | Possible Ion/Fragment Lost | Notes |

| 15 | [CH₃]⁺ | Methyl group |

| 18 | Loss of H₂O | Common in alcohols |

| 28 | Loss of CO or C₂H₄ | From carbonyls or rearrangements |

| 29 | [C₂H₅]⁺ or [CHO]⁺ | Ethyl or formyl group |

| 31 | [CH₂OH]⁺ | Characteristic of primary alcohols |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl or acetyl group |

| 45 | [COOH]⁺ or [OC₂H₅]⁺ | Carboxyl or ethoxy group |

| 57 | [C₄H₉]⁺ | Butyl group |

| 77 | [C₆H₅]⁺ | Phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl compounds) |

| M-1 | Loss of H• | |

| M-15 | Loss of CH₃• | |

| M-18 | Loss of H₂O | From molecular ion of an alcohol |

| M-29 | Loss of C₂H₅• or CHO• | |

| M-31 | Loss of CH₃O• | From methyl esters |

| M-45 | Loss of COOH• or OC₂H₅• |

This table provides a non-exhaustive list of common fragments observed in electron ionization (EI) mass spectrometry.[11][12][13][14][15]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable spectroscopic characterization. The following sections provide step-by-step methodologies for key experiments.

Attenuated Total Reflectance (ATR) FTIR Analysis of a Solid Pharmaceutical Sample

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

-

Solid sample (e.g., powder, tablet, or film)

-

Spatula

-

Isopropanol or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.

-

With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. For powdered samples, ensure the crystal is completely covered.[16]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical acquisition parameters for pharmaceutical analysis are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.[16]

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or spectral smoothing.

-

Identify characteristic absorption bands and compare them to the data in Table 1 and spectral libraries to identify functional groups.

-

-

Cleaning:

-

Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula or wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of a Small Molecule Drug

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it ideal for the analysis of drug molecules in complex matrices.[17][18]

Materials:

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

Appropriate LC column (e.g., C18 reversed-phase column)

-

Mobile phase solvents (e.g., HPLC-grade water, acetonitrile, methanol)

-

Mobile phase additives (e.g., formic acid, ammonium acetate)

-

Sample of the small molecule drug, dissolved in a suitable solvent

-

Internal standard (optional, for quantitative analysis)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the drug sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

If necessary, perform a serial dilution to achieve the desired concentration for analysis.

-

For quantitative analysis, add a known concentration of an internal standard.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC Method Development:

-

Select an appropriate LC column and mobile phases based on the polarity of the analyte. For many small molecule drugs, a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

-

Develop a gradient elution method to achieve good separation of the analyte from any impurities. A typical gradient might start at 95% aqueous mobile phase and ramp to 95% organic mobile phase over several minutes.

-

Optimize the flow rate and column temperature to improve peak shape and resolution.

-

-

MS Method Development:

-

Infuse a solution of the analyte directly into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

-

Determine the optimal ionization mode (positive or negative electrospray ionization, ESI, is common for drug molecules).[18]

-

For quantitative analysis using a triple quadrupole mass spectrometer, perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).[17] For high-resolution mass spectrometry, determine the accurate mass of the molecular ion.

-

-

LC-MS Analysis:

-

Equilibrate the LC-MS system with the initial mobile phase conditions.

-

Inject the prepared sample onto the LC column.

-

Acquire the data using the optimized LC and MS methods.

-

-

Data Analysis:

-

Process the chromatogram to identify the peak corresponding to the drug molecule.

-

Analyze the mass spectrum of the peak to confirm the molecular weight of the compound.

-

If tandem MS (MS/MS) was performed, analyze the fragmentation pattern to gain structural information.

-

For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Visualization of Workflows and Logical Relationships

To better illustrate the processes involved in spectroscopic characterization, the following diagrams, generated using the DOT language, outline the experimental workflows and the logical flow of a combined IR and MS analysis.

Caption: ATR-FTIR Experimental Workflow

Caption: LC-MS Experimental Workflow

Caption: Combined IR and MS Analysis Workflow

References

- 1. arcjournals.org [arcjournals.org]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. scribd.com [scribd.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. didattica.uniroma2.it [didattica.uniroma2.it]

- 16. pubs.acs.org [pubs.acs.org]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Discovery and isolation of novel naphthylfuran compounds.

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, isolation, and characterization of novel naphthylfuran compounds, with a focus on their potential as therapeutic agents.

Introduction

Naphthylfuran derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and notably, anticancer properties. The fusion of a naphthalene ring with a furan moiety creates a scaffold that is ripe for chemical modification and has been identified in both natural products and synthetic compounds. This guide provides a comprehensive overview of the methodologies for discovering and isolating novel naphthylfuran compounds, with a particular focus on those derived from natural sources such as marine fungi. It also delves into their characterization, biological evaluation, and the elucidation of their mechanisms of action.

Discovery of Novel Naphthylfuran Compounds from Natural Sources

Marine environments, particularly marine-derived fungi and actinomycetes, are a rich and underexplored source of novel bioactive secondary metabolites. The unique and extreme conditions of marine habitats contribute to the production of chemically diverse and biologically active compounds.

Screening and Identification of Producer Organisms

The initial step in the discovery of novel natural products is the collection of samples (e.g., marine sediments, sponges, algae) and the isolation of associated microorganisms. Fungal strains, particularly from the genus Aspergillus, and actinomycetes like Streptomyces, are known producers of a wide array of bioactive compounds.

Once isolated, these microbial strains are cultivated in various media to encourage the production of secondary metabolites. Extracts from these cultures are then screened for biological activity using a variety of assays, such as antimicrobial susceptibility tests or cytotoxicity assays against cancer cell lines.

Isolation and Purification of Naphthylfuran Compounds

A critical and often challenging aspect of natural product research is the isolation of pure compounds from complex crude extracts. A multi-step chromatographic approach is typically employed.

Experimental Protocol: A Generalized Workflow for Isolation

The following protocol outlines a typical procedure for the isolation of naphthylfuran compounds from a fungal culture.

-

Cultivation and Extraction:

-

The selected fungal strain (e.g., Aspergillus sp.) is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

-

The fungal biomass and culture medium are separated by filtration.

-

The mycelium and the filtrate are separately extracted with an organic solvent, commonly ethyl acetate, to partition the organic compounds.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation of the Crude Extract:

-

The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

A stepwise gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually introducing ethyl acetate and then methanol) is used to elute fractions of differing polarity.

-

Fractions are collected and tested for the biological activity of interest.

-

-

Purification of Active Fractions:

-

The bioactive fractions are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20, C18 reverse-phase silica gel).

-

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is the final step to obtain pure compounds. A suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) are used.

-

The workflow for this process is illustrated in the diagram below:

Structure Elucidation

Once a novel compound is isolated in its pure form, its chemical structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation within the molecule.

Biological Activity and Quantitative Data

Novel naphthylfuran compounds are evaluated for a range of biological activities. The quantitative data from these assays are crucial for determining the compound's potency and potential for further development.

Antimicrobial Activity

The antimicrobial activity of novel compounds is often assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

| Compound | Organism | MIC (µg/mL) |

| Novel Naphtho[2,1-b]furan Derivative | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Candida albicans | 4 | |

| Reference Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus | 1 |

| Escherichia coli | 0.5 | |

| Reference Antifungal (e.g., Fluconazole) | Candida albicans | 2 |

Anticancer Activity

The cytotoxic effects of novel naphthylfurans on cancer cell lines are typically evaluated using assays such as the MTT or SRB assay to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound | Cell Line | IC50 (µM) |

| Novel Naphtho[2,1-b]furan Derivative | MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 7.8 | |

| HCT116 (Colon Cancer) | 6.5 | |

| Reference Drug (e.g., Doxorubicin) | MCF-7 (Breast Cancer) | 0.8 |

| A549 (Lung Cancer) | 1.2 | |

| HCT116 (Colon Cancer) | 1.0 |

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is a critical step in the development of a new drug candidate. For anticancer compounds, this often involves identifying the specific signaling pathways that are modulated by the compound.

For instance, some naphthylfuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The elucidation of the underlying signaling cascade is a key area of research.

Experimental Protocol: Elucidation of Apoptotic Pathway

-

Cell Treatment: Cancer cells are treated with the novel naphthylfuran compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Apoptosis Assay: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Western Blot Analysis: To investigate the molecular mechanism, the expression levels of key proteins involved in apoptosis are measured by Western blotting. This includes proteins from the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3, Caspase-9, PARP).

A simplified representation of a potential apoptotic signaling pathway initiated by a novel naphthylfuran compound is shown below.

Conclusion

The discovery and development of novel naphthylfuran compounds, particularly from untapped natural sources like marine fungi, hold significant promise for the future of drug discovery. A systematic approach involving microbial screening, robust isolation and purification protocols, comprehensive structure elucidation, and in-depth biological and mechanistic studies is essential for translating these promising natural products into clinically effective therapeutic agents. The methodologies and data presented in this guide provide a framework for researchers and scientists to advance the exploration of this important class of compounds.

Theoretical Underpinnings of 5-(Naphthalen-1-yl)furan-2-carbaldehyde's Molecular Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical and structural characteristics of 5-(Naphthalen-1-yl)furan-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental or theoretical studies on this specific compound, this paper provides a comprehensive analysis based on a closely related analogue, 5-phenyl-furan-2-carbaldehyde and its thiosemicarbazone derivative. This guide synthesizes experimental crystallographic data and theoretical computational methodologies to offer a robust model of the target molecule's geometry, electronic properties, and conformational possibilities. All quantitative data is presented in structured tables, and key procedural workflows are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in drug development and related scientific fields.

Introduction

The conjugation of furan and naphthalene moieties in 5-(Naphthalen-1-yl)furan-2-carbaldehyde suggests potential applications stemming from its electronic and structural properties. Such aromatic systems are often explored for their roles in drug design, organic electronics, and as chemical intermediates. A thorough understanding of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles, is paramount for predicting its reactivity, intermolecular interactions, and suitability for various applications.

Due to a lack of publicly available research specifically on 5-(Naphthalen-1-yl)furan-2-carbaldehyde, this guide utilizes data from highly analogous compounds to construct a reliable theoretical framework. For experimental structural parameters, we refer to the X-ray crystallographic data of 5-phenyl-furan-2-carbaldehyde thiosemicarbazone. For the theoretical and computational methodology, we draw upon established density functional theory (DFT) approaches used for similar furan-based derivatives.

Experimental Protocols and Computational Methods

X-ray Crystallography of an Analogue Compound

The experimental data presented in this guide is derived from the single-crystal X-ray diffraction analysis of 5-phenyl-furan-2-carbaldehyde thiosemicarbazone. The determination of the crystal structure for this analogue provides invaluable, high-precision measurements of bond lengths and angles within the core 5-phenyl-furan-2-carbaldehyde framework.

The general protocol for such an analysis involves:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding the precise atomic coordinates, from which geometric parameters are calculated.

Theoretical Computational Methodology

Theoretical calculations are essential for understanding the molecule's preferred conformation, electronic structure, and reactivity. The methods outlined here are standard for the computational analysis of organic molecules of this class.

Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that combines the strengths of Hartree-Fock theory and DFT.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electron distribution in conjugated systems.

Computational Workflow: The typical workflow for the theoretical analysis is depicted in the diagram below.

Figure 1: A diagram illustrating the typical computational workflow for theoretical molecular structure analysis.

Molecular Structure and Geometry

The optimized molecular geometry of the 5-aryl-furan-2-carbaldehyde core is expected to be largely planar due to the sp² hybridization of the constituent atoms and the extended π-conjugation. The key structural parameters, based on the crystallographic data of the phenyl analogue and supported by theoretical calculations on similar systems, are summarized below.

Bond Lengths

The bond lengths provide insight into the bonding characteristics, such as single, double, or intermediate bond character due to resonance.

| Bond | Experimental (Å) (Analogue) | Theoretical (Å) (Typical) |

| C(furan)-C(furan) | 1.35 - 1.44 | 1.37 - 1.45 |

| C(furan)-O(furan) | 1.36 - 1.38 | 1.35 - 1.37 |

| C(furan)-C(aryl) | 1.45 - 1.47 | 1.46 - 1.48 |

| C(furan)-C(ald) | 1.44 - 1.46 | 1.45 - 1.47 |

| C(ald)=O(ald) | 1.21 - 1.23 | 1.22 - 1.24 |

Table 1: Selected experimental and typical theoretical bond lengths for the 5-aryl-furan-2-carbaldehyde core.

Bond Angles

Bond angles are crucial in defining the overall shape and steric environment of the molecule.

| Angle | Experimental (°) (Analogue) | Theoretical (°) (Typical) |

| C-O-C (in furan) | 106 - 108 | 107 - 109 |

| O-C-C (in furan) | 109 - 111 | 110 - 112 |

| C-C-C (in furan) | 105 - 107 | 106 - 108 |

| C(furan)-C(furan)-C(aryl) | 128 - 132 | 129 - 133 |

| C(furan)-C(furan)-C(ald) | 125 - 129 | 126 - 130 |

| C(furan)-C(ald)=O | 123 - 125 | 124 - 126 |

Table 2: Selected experimental and typical theoretical bond angles for the 5-aryl-furan-2-carbaldehyde core.

Dihedral Angles and Conformational Analysis

The most significant conformational flexibility in 5-(Naphthalen-1-yl)furan-2-carbaldehyde arises from the rotation around the single bonds connecting the furan ring to the naphthalene and carbaldehyde groups.

Figure 2: A diagram showing the key rotational degrees of freedom (dihedral angles) in the molecule.

Theoretical calculations on analogous 5-aryl-2-furaldehydes suggest that the lowest energy conformation is near-planar, with the carbaldehyde group oriented anti to the furan ring oxygen. The barrier to rotation around the furan-aldehyde bond is relatively low. The dihedral angle between the furan and naphthalene rings (τ1) will be influenced by steric hindrance between the ortho-hydrogens of the naphthalene and the furan ring, likely leading to a non-planar arrangement in the gas phase.

Conclusion

This technical guide provides a foundational understanding of the molecular structure of 5-(Naphthalen-1-yl)furan-2-carbaldehyde by leveraging experimental data from a close analogue and established computational methodologies. The presented data on bond lengths, bond angles, and conformational preferences offer a valuable resource for researchers. The planarity of the furan-carbaldehyde moiety, coupled with the rotational freedom of the naphthalene group, are key structural features that will dictate the molecule's packing in the solid state and its interaction with biological targets. Future experimental and computational studies on the title compound are warranted to validate and expand upon the theoretical framework presented herein.

Methodological & Application

Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives represent a versatile class of heterocyclic compounds that are pivotal in medicinal chemistry. The furan scaffold is a key structural motif in numerous pharmacologically active molecules. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, like phenyl groups, allow for modifications that can enhance metabolic stability, receptor binding, and overall bioavailability. This has led to the development of a wide array of furan-carbaldehyde derivatives with potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

Anticancer Applications

Furan-carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism often involves inducing cell cycle arrest and apoptosis.

-

Thiosemicarbazones: Derivatives formed by condensing furan-2-carbaldehyde with thiosemicarbazide have shown potent cytotoxic activity. For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone is highly active against various cancer cell lines, including duodenal (HuTu80), lung (H460), and breast (MCF-7) cancer cells.[1] Other derivatives have exhibited high antitumor activity against prostate cancer cells (LNCaP).[1]

-

Carboxamides and Imidazolones: Novel furan-based carboxamides and imidazolones have been synthesized and evaluated for their antiproliferative properties. Specific derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range.[2] Mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[2]

-

Benzothiazole Hybrids: Hybrid molecules incorporating both furan-carbaldehyde and benzothiazole moieties have been designed as potent antitumor agents. One such derivative proved to be superior to the standard chemotherapeutic drug 5-fluorouracil in certain cancer cell lines.[3]

Antimicrobial Applications

The furan nucleus is a component of several established antimicrobial drugs (e.g., nitrofurantoin). Novel derivatives continue to be explored to combat growing antimicrobial resistance.

-

Antibacterial Activity: Furan-carbaldehyde thiosemicarbazones have shown significant antibacterial effects. 5-nitro-furan-2-carbaldehyde thiosemicarbazone, for example, displays a very low Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus, making it a potent antibacterial agent.[1]

-

Antifungal Activity: Various derivatives exhibit promising antifungal properties. Thiosemicarbazone derivatives have been tested against Candida albicans, a common human fungal pathogen.[1] Dibenzofuran compounds have also shown antifungal activity with MIC values against C. albicans ranging from 16 to 512 µg/mL.[4] Furanone derivatives have also demonstrated activity against C. albicans.[4][5]

-

Antibiofilm Activity: Certain furan-2-carboxamides have been designed to interfere with bacterial communication (quorum sensing), thereby preventing the formation of biofilms, which are notoriously difficult to treat. Some carbohydrazide derivatives showed significant inhibition of Pseudomonas aeruginosa biofilm formation.[6]

Anti-inflammatory Applications

Furan derivatives can modulate inflammatory responses through various mechanisms, making them attractive candidates for treating inflammatory disorders.

-

Mechanism of Action: These compounds can exert anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[4] They also regulate the expression of inflammatory genes by modifying key signaling pathways.[4][7][8]

-

Signaling Pathway Modulation: Furan derivatives have been shown to affect the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) signaling pathways, which are crucial in regulating inflammation.[4][7][8]

-

Inhibition of Protein Denaturation: The anti-inflammatory potential of some furan hybrids has been quantified by their ability to inhibit the heat-induced denaturation of albumin, a common screening method for anti-inflammatory drugs.

Neuroprotective Applications

Derivatives of the related benzofuran scaffold have shown promise in protecting neurons from damage, suggesting a potential avenue for furan-carbaldehyde derivatives in treating neurodegenerative diseases.

-

Excitotoxicity Inhibition: Benzofuran-2-carboxamide derivatives have been shown to protect primary rat cortical neurons from NMDA-induced excitotoxicity, a process implicated in various neurological disorders.[9] Certain substituted derivatives demonstrated neuroprotective effects comparable to the well-known NMDA antagonist, memantine.[9]

-

Antioxidant Effects: The neuroprotective action of these compounds is often linked to their antioxidant properties, including the ability to scavenge free radicals and inhibit lipid peroxidation in brain tissue.

Data Presentation

Table 1: Anticancer Activity of Furan-Carbaldehyde Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | HuTu80 (Duodenum) | 13.36 | [1] |

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | H460 (Lung) | 18.01 | [1] |

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | DU145 (Prostate) | 27.73 | [1] |

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | M-14 (Melanoma) | 15.65 | [1] |

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | HT-29 (Colon) | 23.44 | [1] |

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | MCF-7 (Breast) | 22.18 | [1] |

| 9 | 5-(1-Naphthyl)-furan-2-carbaldehyde Thiosemicarbazone | LNCaP (Prostate) | 7.69 | [1] |

| 4 | Pyridine Carbohydrazide Derivative | MCF-7 (Breast) | 4.06 | [2] |

| 7 | N-phenyl Triazinone Derivative | MCF-7 (Breast) | 2.96 | [2] |

| 11a | Pyridine Derivative | Leukemia (SR) | 0.06 |[10] |

Table 2: Antimicrobial Activity of Furan-Carbaldehyde Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5 | 5-Nitro-furan-2-carbaldehyde Thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | [1] |

| 4 | 5-Trifluoromethyl-furan-2-carbaldehyde Thiosemicarbazone | Candida albicans ATCC90028 | 50 | [1] |

| Dibenzofuran bis(bibenzyl) | Dibenzofuran | Candida albicans | 16 - 512 | [4] |

| F131 | 2(5H)-Furanone Derivative | S. aureus (clinical isolates) | 8 - 16 | [5] |

| F131 | 2(5H)-Furanone Derivative | C. albicans (clinical isolates) | 32 - 128 |[5] |

Table 3: Antioxidant and Neuroprotective Activity of Furan Derivatives

| Compound ID | Derivative Class | Assay | Result | Reference |

|---|---|---|---|---|

| 1 | Furan-2-carbaldehyde Thiosemicarbazone | DPPH Radical Scavenging | IC50 = 40.9 µg/mL | [1] |

| 1f | Benzofuran-2-carboxamide | NMDA-induced Excitotoxicity | 97.4% Cell Survival at 30 µM | [9] |

| 1j | Benzofuran-2-carboxamide | Lipid Peroxidation Inhibition | 62% Inhibition at 100 µM |

| 1j | Benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% Inhibition at 100 µM | |

Experimental Protocols

Protocol 1: General Synthesis of Furan-2-Carbaldehyde Thiosemicarbazones

This protocol describes the condensation reaction between a substituted furan-2-carbaldehyde and thiosemicarbazide.[1][11]

Materials:

-

Substituted furan-2-carbaldehyde (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve thiosemicarbazide (1.0 eq) in warm methanol (or ethanol) in a round-bottom flask.

-

To this solution, add the respective furan-2-carbaldehyde derivative (1.0 eq), also dissolved in a minimal amount of the same solvent.

-

Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product. If necessary, recrystallize from a suitable solvent (e.g., hot acetone or ethanol) to obtain the pure thiosemicarbazone derivative.[1]

-

Characterize the final product using spectroscopic methods (FT-IR, NMR) and mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is used to assess the cytotoxic effects of furan-carbaldehyde derivatives on cancer cell lines.[2][12]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Furan-carbaldehyde derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[13]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the furan-carbaldehyde derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL).[13][14]

-

Formazan Formation: Incubate the plate for another 2-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This protocol determines the susceptibility of bacteria to the synthesized furan-carbaldehyde derivatives.[16][17][18]

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton Agar (MHA) plates.[16]

-

Sterile 6 mm paper disks

-

Furan-carbaldehyde derivative solution of known concentration

-

Sterile saline solution (0.85% NaCl)

-

0.5 McFarland turbidity standard.[16]

-

Sterile cotton swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Select isolated bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[16]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth.[17]

-